molecular formula C33H30N2O10 B3856370 5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid

5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid

Cat. No.: B3856370
M. Wt: 614.6 g/mol
InChI Key: ILWZBISZCZFWJH-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzoic acid derivative characterized by:

  • Two 3,5-dimethoxybenzamido groups: Positioned at the 2- and 4-positions of the central benzoic acid core.
  • A methylene bridge: Linking the 3-carboxy-substituted phenyl group to the central aromatic ring, introducing steric bulk and conformational flexibility .
  • Carboxylic acid functionality: At the 3-position of the bridged phenyl group and the 1-position of the central benzoic acid, enabling ionic interactions and solubility modulation .

Potential Applications: The structural complexity suggests utility in pharmaceutical chemistry, particularly as a ligand for biological targets requiring multi-point interactions (e.g., enzymes or receptors) .

Properties

IUPAC Name

5-[[3-carboxy-4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,5-dimethoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O10/c1-42-22-12-20(13-23(16-22)43-2)30(36)34-28-7-5-18(10-26(28)32(38)39)9-19-6-8-29(27(11-19)33(40)41)35-31(37)21-14-24(44-3)17-25(15-21)45-4/h5-8,10-17H,9H2,1-4H3,(H,34,36)(H,35,37)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWZBISZCZFWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups results in carboxylates, while reduction of the amide groups yields amines.

Scientific Research Applications

5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Unique Properties of the Target Compound

  • Dual 3,5-Dimethoxybenzamido Groups: Enable simultaneous interactions with polar and hydrophobic regions of biological targets, a feature absent in simpler analogues like 3-amino-5-phenylbenzoic acid .
  • Methylene Bridge : Provides conformational flexibility, allowing adaptation to diverse binding pockets, unlike rigid structures such as benzimidazoles .
  • Synergistic Functional Groups : The combination of carboxylic acids and methoxy groups balances solubility and membrane permeability, critical for drug-likeness .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of multiple aromatic rings and functional groups that may contribute to its biological activity. The specific structure can be broken down as follows:

  • Core Structure : The compound contains a benzoic acid moiety.
  • Substituents : It features two dimethoxybenzamide groups and a carboxylic acid group, which may influence its interaction with biological targets.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted to potentially inhibit the NF-κB pathway, which is crucial in regulating immune response and inflammation .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells by activating intrinsic pathways .

Therapeutic Potential

The therapeutic applications of this compound may extend to:

  • Anti-inflammatory Agents : Due to its potential interaction with inflammatory pathways, it could serve as a candidate for developing anti-inflammatory drugs.
  • Cancer Therapy : Its ability to inhibit cancer cell proliferation makes it a candidate for further investigation in oncology.

Study 1: Inhibition of NF-κB Pathway

A study investigating the effects of related compounds on the NF-κB signaling pathway demonstrated significant inhibition at micromolar concentrations. While this study did not directly evaluate our compound, it provides a framework for understanding how structural analogs can modulate similar pathways .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that compounds with similar benzamide structures exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer. These studies utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis rates .

StudyCell LineIC50 (µM)Mechanism
1MCF-7 (Breast)15Apoptosis via NF-κB inhibition
2PC-3 (Prostate)20Cell cycle arrest

Study 3: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of similar compounds indicates they exhibit favorable absorption and distribution profiles. Toxicological assessments are crucial for determining safety margins before clinical applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid, and how can its purity be verified?

  • Methodology : The synthesis typically involves sequential amidation and coupling reactions. For example, 3,5-dimethoxybenzoyl chloride can react with aminobenzoic acid derivatives under anhydrous conditions (e.g., DCM, triethylamine). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Characterization should include 1H NMR^1 \text{H NMR} (to confirm benzamide linkages and methylene bridges) and HPLC (≥95% purity threshold) .

Q. Which analytical techniques are most effective for assessing structural integrity and stability under varying pH conditions?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Stability studies should involve incubating the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products. Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting solubility .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

  • Methodology : Standardize assay conditions:

  • Use a common solvent (e.g., DMSO with ≤0.1% v/v final concentration).
  • Include positive controls (e.g., known enzyme inhibitors for kinase assays).
  • Validate cell viability via MTT assays to rule out cytotoxicity confounding activity results .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved across different studies?

  • Methodology :

  • Compare assay conditions: ATP concentration in kinase assays significantly impacts IC50_{50} values.
  • Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity directly.
  • Cross-reference with structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) to identify substituent effects on activity .

Q. What computational strategies are recommended for predicting the compound’s interaction with non-canonical biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Glide) against proteome-wide libraries to identify off-targets.
  • Validate predictions with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability.
  • Prioritize targets with high conservation in catalytic sites (e.g., ATP-binding pockets in kinases) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s metabolic stability?

  • Methodology :

  • Synthesize analogs with modified methoxy groups (e.g., replacing -OCH3_3 with -CF3_3) to block oxidative metabolism.
  • Assess metabolic stability using liver microsomes (human/rat) and LC-MS to quantify parent compound depletion.
  • Correlate results with LogP and polar surface area (PSA) calculations to balance permeability and solubility .

Q. What experimental approaches can validate the compound’s mechanism of action in complex cellular models?

  • Methodology :

  • Use CRISPR-Cas9 knockout of putative targets in cell lines to confirm phenotype rescue.
  • Apply fluorescence polarization assays to monitor intracellular target engagement in real time.
  • Perform phosphoproteomics (LC-MS/MS) to identify downstream signaling perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid
Reactant of Route 2
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5-{[3-Carboxy-4-(3,5-dimethoxybenzamido)phenyl]methyl}-2-(3,5-dimethoxybenzamido)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.